molecular formula C15H17NO3S B5350290 N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

Katalognummer B5350290
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: ZXUSFQDUQIVROE-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide, also known as EFV, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of HIV-1 infections. This compound was first synthesized in 1996 by Merck Research Laboratories and was approved by the FDA in 1998. Since then, EFV has been widely used in combination therapy for the treatment of HIV-1 infections.

Wirkmechanismus

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide binds to the HIV-1 reverse transcriptase enzyme and inhibits its activity, thereby preventing the replication of the virus. This compound binds to a different site on the reverse transcriptase enzyme than nucleoside analogs, which makes it effective against HIV-1 strains that are resistant to these drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all drugs, this compound can cause side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. These side effects can be managed by reducing the dose or switching to another drug.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide is widely used in laboratory experiments to study the mechanism of action of HIV-1 reverse transcriptase and to test the efficacy of other anti-HIV-1 drugs. One advantage of using this compound in these experiments is its potency and broad-spectrum activity against HIV-1 strains. However, one limitation of using this compound is its potential to cause CNS side effects, which can affect the behavior of laboratory animals.

Zukünftige Richtungen

There are several future directions for the development of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide and other NNRTIs. One area of research is the development of new NNRTIs that are effective against HIV-1 strains that are resistant to current drugs. Another area of research is the optimization of dosing regimens for this compound and other NNRTIs to reduce side effects and improve patient adherence. Finally, there is ongoing research into the use of this compound and other NNRTIs in combination therapy with other anti-HIV-1 drugs to improve treatment outcomes.

Synthesemethoden

The synthesis of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 1-benzothiophene-2-carboxylic acid, which is then converted to this compound via a series of reactions. The overall yield of this compound is about 20%, which makes it a relatively cost-effective drug to produce.

Wissenschaftliche Forschungsanwendungen

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide has been extensively studied in vitro and in vivo for its anti-HIV-1 activity. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs. This compound is also effective in reducing the viral load and increasing the CD4+ T-cell count in HIV-1 infected patients. In addition, this compound has been shown to have a long half-life, which allows for once-daily dosing.

Eigenschaften

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-12-9-18-8-11(12)16-15(17)14-7-10-5-3-4-6-13(10)20-14/h3-7,11-12H,2,8-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUSFQDUQIVROE-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.